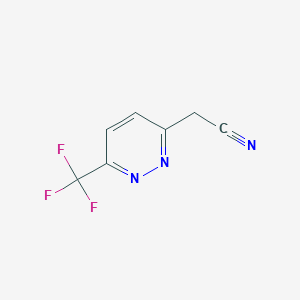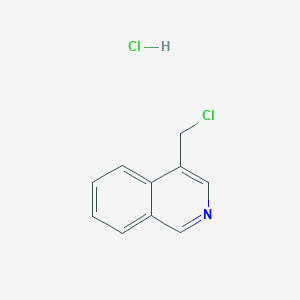
(2S,3S,4R,5R)-2,3,4-Trihydroxy-5-hydroxymethyl-piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S,4R,5R)-2,3,4-Trihydroxy-5-hydroxymethyl-piperidine is a stereoisomeric compound with a piperidine ring substituted with multiple hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R)-2,3,4-Trihydroxy-5-hydroxymethyl-piperidine can be achieved through several stereoselective synthetic routes. One common method involves the protection of hydroxyl groups followed by selective deprotection and functional group transformations. For instance, starting from diaceton-D-glucose, the hydroxyl groups can be protected as benzyl ethers, followed by selective deprotection and subsequent transformations to introduce the piperidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, can significantly impact the efficiency of the synthesis. Industrial methods may also include purification steps such as crystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
(2S,3S,4R,5R)-2,3,4-Trihydroxy-5-hydroxymethyl-piperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as tosyl chloride or mesyl chloride to form tosylates or mesylates, which can then be displaced by nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can regenerate the hydroxyl groups. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
(2S,3S,4R,5R)-2,3,4-Trihydroxy-5-hydroxymethyl-piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of glycosidases.
Industry: The compound is used in the synthesis of various pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (2S,3S,4R,5R)-2,3,4-Trihydroxy-5-hydroxymethyl-piperidine involves its interaction with specific molecular targets, such as enzymes. For example, as a glycosidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds in carbohydrates. This inhibition can lead to therapeutic effects in conditions where the regulation of carbohydrate metabolism is beneficial .
類似化合物との比較
Similar Compounds
(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal:
(2S,3S,4R,5R)-3,4-Epoxy-2,4,5-trimethyltetrahydrofuran-2-methanol: This compound has an epoxy group and a different ring structure, leading to different chemical properties and reactivity.
Uniqueness
(2S,3S,4R,5R)-2,3,4-Trihydroxy-5-hydroxymethyl-piperidine is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups on a piperidine ring. This unique structure allows it to interact with biological molecules in a specific manner, making it a valuable compound in research and therapeutic applications.
特性
CAS番号 |
349488-47-7 |
|---|---|
分子式 |
C6H13NO4 |
分子量 |
163.17 g/mol |
IUPAC名 |
(2S,3S,4R,5R)-5-(hydroxymethyl)piperidine-2,3,4-triol |
InChI |
InChI=1S/C6H13NO4/c8-2-3-1-7-6(11)5(10)4(3)9/h3-11H,1-2H2/t3-,4-,5+,6+/m1/s1 |
InChIキー |
BHOYFRIRWXBNHP-ZXXMMSQZSA-N |
異性体SMILES |
C1[C@@H]([C@H]([C@@H]([C@@H](N1)O)O)O)CO |
正規SMILES |
C1C(C(C(C(N1)O)O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



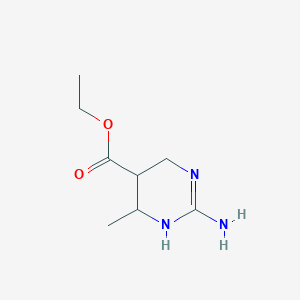

![(2S)-N-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-1-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B13061161.png)
![3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B13061165.png)
![2-Fluoro-5-azaspiro[3.4]octane](/img/structure/B13061171.png)

![5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13061178.png)
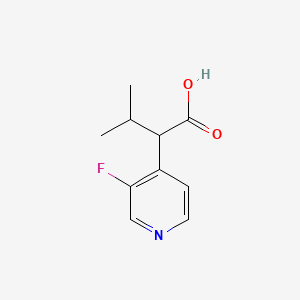
![(4Z)-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B13061189.png)
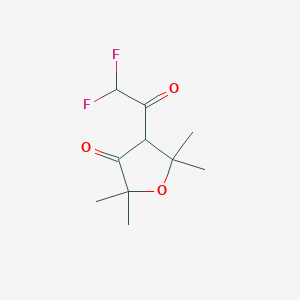
![[3-(Pyrrole-1-carbonyl)phenyl]boronic acid](/img/structure/B13061198.png)
